molecular formula C13H16BrNO2 B14898224 n-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide

n-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide

Cat. No.: B14898224
M. Wt: 298.18 g/mol
InChI Key: YSYMYYLAKRLVDX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features a bromophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide
  • N-(4-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide
  • N-(4-Methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide

Uniqueness

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the tetrahydrofuran ring provides structural stability and can enhance the compound’s interaction with molecular targets.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C13H16BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)

InChI Key

YSYMYYLAKRLVDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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